AX20017
AX20017
AX20017 is a highly selective PknG Inhibitor. It acts by blocking the proliferation of M. tuberculosis.
Brand Name:
Vulcanchem
CAS No.:
329221-38-7
VCID:
VC0519893
InChI:
InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17)
SMILES:
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N
Molecular Formula:
C13H20N2O2S
Molecular Weight:
268.37
AX20017
CAS No.: 329221-38-7
Inhibitors
VCID: VC0519893
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.37
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 329221-38-7 |
---|---|
Product Name | AX20017 |
Molecular Formula | C13H20N2O2S |
Molecular Weight | 268.37 |
IUPAC Name | 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17) |
Standard InChIKey | IEETZPYULYBOCV-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N |
Appearance | Solid powder |
Description | AX20017 is a highly selective PknG Inhibitor. It acts by blocking the proliferation of M. tuberculosis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AX20017; AX-20017; AX 20017; PknG Inhibitor; |
Reference | 1: Baska F, Székely ER, Szántai-Kis C, Bánhegyi P, Hegymegi-Barakonyi B, Németh G, Breza N, Zsákai L, Greff Z, Pató J, Kéri G, Orfi L. [Development and study of structure-activity relationship of drugs against Mycobacterium tuberculosis]. Acta Pharm Hung. 2013;83(3):88-95. Hungarian. PubMed PMID: 24369587. 2: Santhi N, Aishwarya S. Insights from the molecular docking of withanolide derivatives to the target protein PknG from Mycobacterium tuberculosis. Bioinformation. 2011;7(1):1-4. Epub 2011 Aug 20. PubMed PMID: 21904430; PubMed Central PMCID: PMC3169209. 3: Székely R, Wáczek F, Szabadkai I, Németh G, Hegymegi-Barakonyi B, Eros D, Szokol B, Pató J, Hafenbradl D, Satchell J, Saint-Joanis B, Cole ST, Orfi L, Klebl BM, Kéri G. A novel drug discovery concept for tuberculosis: inhibition of bacterial and host cell signalling. Immunol Lett. 2008 Mar 15;116(2):225-31. doi: 10.1016/j.imlet.2007.12.005. Epub 2008 Jan 8. PubMed PMID: 18258308. 4: Scherr N, Honnappa S, Kunz G, Mueller P, Jayachandran R, Winkler F, Pieters J, Steinmetz MO. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis. Proc Natl Acad Sci U S A. 2007 Jul 17;104(29):12151-6. Epub 2007 Jul 6. Erratum in: Proc Natl Acad Sci U S A. 2007 Oct 9;104(41):16388. PubMed PMID: 17616581; PubMed Central PMCID: PMC1924570. 5: Walburger A, Koul A, Ferrari G, Nguyen L, Prescianotto-Baschong C, Huygen K, Klebl B, Thompson C, Bacher G, Pieters J. Protein kinase G from pathogenic mycobacteria promotes survival within macrophages. Science. 2004 Jun 18;304(5678):1800-4. Epub 2004 May 20. PubMed PMID: 15155913. |
PubChem Compound | 673481 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume